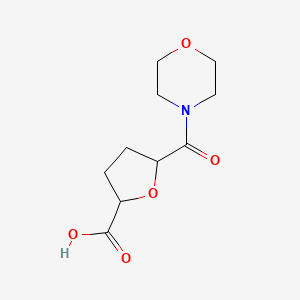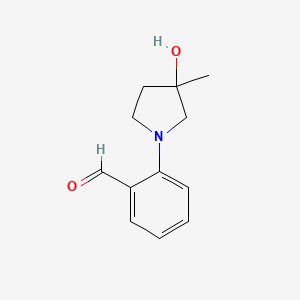
5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrrole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyrrole derivatives with pyrimidine precursors under controlled conditions. For example, the reaction between 2-methylpyrrole and a pyrimidine derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid
- 5-Methyl-2-(1H-imidazol-2-yl)pyrimidine-4-carboxylic acid
- 5-Methyl-2-(1H-pyrazol-2-yl)pyrimidine-4-carboxylic acid
Uniqueness
5-Methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both pyrrole and pyrimidine rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C10H9N3O2 |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
5-methyl-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-6-5-12-9(7-3-2-4-11-7)13-8(6)10(14)15/h2-5,11H,1H3,(H,14,15) |
Clave InChI |
GIJDHLPSUHQMIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1C(=O)O)C2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
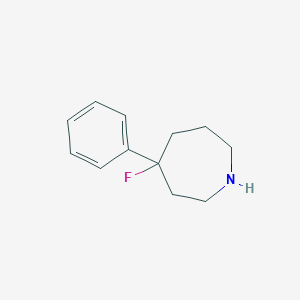
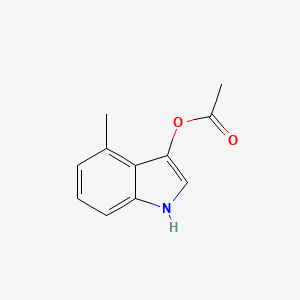
![2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)
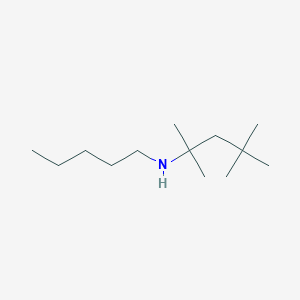
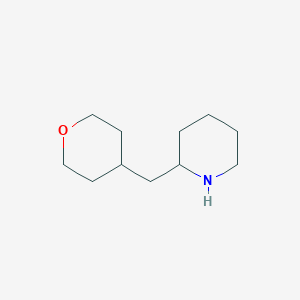
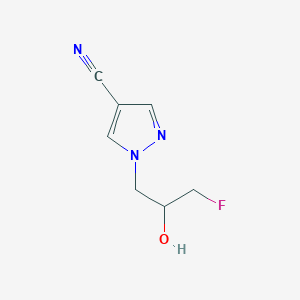
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
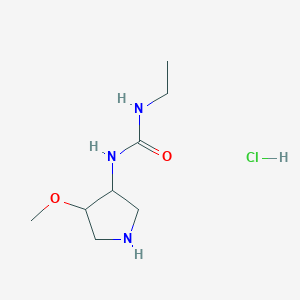
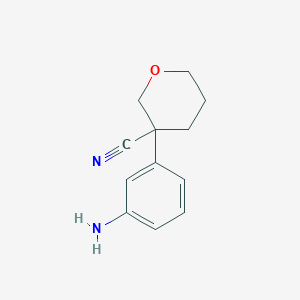
![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13217737.png)
